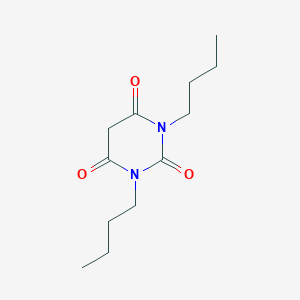

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative with substituents at the 1- and 3-positions of the pyrimidine-trione core. This compound belongs to a class of molecules known for their diverse biological activities, including inhibition of mutant SOD1-dependent protein aggregation, as demonstrated in studies targeting neurodegenerative diseases . The butyl groups at the 1- and 3-positions contribute to its lipophilicity and molecular stability, influencing both its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

1,3-dibutyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGFJIYMMRZEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)N(C1=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453930 | |

| Record name | 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-40-1 | |

| Record name | 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through various methods. One common approach involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione often involves the use of high-pressure reactors and catalysts to increase yield and efficiency. The reaction conditions are optimized to ensure the complete conversion of starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its various biological activities:

- Antifungal Properties : This compound exhibits potent antifungal activity, making it a candidate for developing antifungal agents in medical and agricultural applications .

- Antimicrobial Activity : Its structure allows it to act against a broad spectrum of microbial pathogens. Research indicates its effectiveness as an antimicrobial peptide .

Scientific Research Applications

The compound is utilized in several scientific research areas:

- Pharmaceutical Development : Due to its biological activity, it can be explored for drug formulation targeting fungal infections and other microbial diseases. Its efficacy against resistant strains of fungi is particularly noteworthy .

- Agricultural Chemistry : The antifungal properties make it suitable for use in crop protection products. It can be developed into fungicides that help manage plant diseases caused by fungal pathogens .

Case Study 1: Antifungal Efficacy

A study demonstrated the antifungal efficacy of 1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione against various fungal strains. The results indicated that the compound inhibited the growth of Candida albicans and Aspergillus niger at low concentrations. The study concluded that this compound could serve as a basis for developing new antifungal drugs.

Case Study 2: Antimicrobial Activity

In another research project focusing on antimicrobial activity, 1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione was tested against a variety of bacterial pathogens. The findings revealed significant inhibitory effects on Gram-positive and Gram-negative bacteria. This suggests potential applications in both healthcare and food preservation.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Drug formulation targeting fungal infections | Effective treatment options for resistant strains |

| Agricultural Chemistry | Development of fungicides for crop protection | Enhanced crop yield and disease management |

| Antimicrobial Research | Investigating antimicrobial properties against bacteria | Broader spectrum of antimicrobial agents |

Mechanism of Action

The mechanism of action of 1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with nucleic acids and proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length : The dipropyl analog (EC50 = 7.68 μM) is ~11-fold less potent than the dibutyl derivative, indicating that longer alkyl chains enhance bioactivity, likely by improving membrane permeability or target binding .

- Aromatic vs. Aliphatic Substituents : The bis(4-phenylbutyl) analog exhibits similar potency (EC50 = 0.68 μM) to the dibutyl derivative, suggesting that aromatic groups can mimic the steric and electronic effects of aliphatic chains .

Structural and Spectral Characterization

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione and its analogs are characterized using NMR and elemental analysis. For example:

- 1,3-Dibutyl Derivative : ¹H NMR shows resonances at δ 3.89 (t, 4H, -CH₂-), 1.65 (m, 8H, butyl chain), confirming the presence of symmetrical butyl groups .

- 1,3-Dicyclohexyl Derivative : ¹³C NMR signals at δ 55.4 (cyclohexyl C) highlight the rigidity introduced by cyclohexyl groups, which may reduce metabolic degradation .

Critical Analysis of Contradictions and Limitations

- Synthetic Challenges : Longer alkyl chains (e.g., butyl vs. propyl) increase molecular weight and may reduce solubility, necessitating formulation optimization.

Biological Activity

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20N4O3

- Molecular Weight : 268.31 g/mol

- CAS Number : 132716-86-0

Biological Activity Overview

The biological activity of 1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione has been investigated in various studies focusing on its effects on cellular processes and potential therapeutic applications.

- Antitumor Activity : Research indicates that this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. Specifically, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

- Antimicrobial Effects : Preliminary studies suggest that 1,3-dibutylpyrimidine derivatives can possess antimicrobial activity against various pathogens. This opens avenues for developing new antimicrobial agents based on its structure .

- Enzyme Inhibition : The compound has also been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, potentially useful for therapeutic interventions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits PI3K/AKT/mTOR pathway | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Research Findings

- A study published in PubMed demonstrated that derivatives of pyrimidine compounds showed significant antitumor activity in xenograft models . The research highlighted the importance of structural modifications to enhance biological efficacy.

- Another investigation focused on the antimicrobial properties of pyrimidine derivatives, revealing that certain modifications could increase effectiveness against Gram-positive and Gram-negative bacteria .

Future Directions

The ongoing research into the biological activities of 1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione suggests several potential therapeutic applications:

- Further exploration into its antitumor mechanisms could lead to novel cancer therapies.

- Investigating its antimicrobial properties may yield new treatments for resistant bacterial strains.

- Structural optimization could enhance enzyme inhibitory effects for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.